6-Methoxyisochroman-3-one

Description

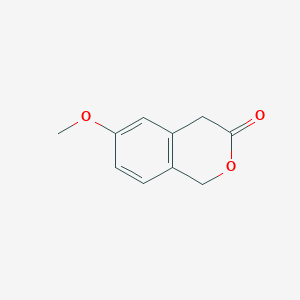

6-Methoxyisochroman-3-one (CAS: 43088-72-8) is an oxygenated heterocyclic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its structure consists of an isochromanone backbone (a fused benzene and γ-lactone ring) substituted with a methoxy group at the 6-position (Figure 1). Key identifiers include:

This compound is primarily used in synthetic chemistry as a precursor for bioactive molecules, such as estrogen receptor modulators and metabolites in cancer therapeutics . It is commercially available for research purposes, with strict storage guidelines (e.g., -80°C for long-term stability) and solubility recommendations in organic solvents like EtOAc or DMSO .

Properties

IUPAC Name |

6-methoxy-1,4-dihydroisochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-3-2-7-6-13-10(11)5-8(7)4-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCUENAEZDQRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264242 | |

| Record name | 1,4-Dihydro-6-methoxy-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43088-72-8 | |

| Record name | 1,4-Dihydro-6-methoxy-3H-2-benzopyran-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43088-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-methoxy-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisochroman-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 6-methoxy-2-formylbenzoic acid as a starting material, which undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisochroman-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Substitution reactions often require catalysts or specific reagents like Lewis acids .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-methoxyphthalic acid , while reduction may produce 6-methoxyisochroman-3-ol .

Scientific Research Applications

Chemistry: 6-Methoxyisochroman-3-one is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in various assays and studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 6-Methoxyisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Methoxyisochroman-3-one with its structural analogues, focusing on molecular features, synthesis, and applications:

Key Observations:

Structural Variations: Methoxy Position: Shifting the methoxy group from C6 (this compound) to C5 (5-Methoxy-3-chromanone) alters electronic distribution, affecting reactivity in ring-opening reactions .

Synthetic Utility: this compound undergoes lactamization with amines (e.g., AlCl₃-mediated reactions) to form tetrahydroisoquinolinols, critical for estrogen receptor-targeted drug discovery . Derivatives like 7-(Benzyloxy)-6-methoxyisochroman-3-one are synthesized via benzylation under anhydrous conditions, highlighting the role of protective groups in complex molecule assembly .

Biological Relevance :

- The carboxylic acid derivative (C₁₁H₁₀O₅) demonstrates increased aqueous solubility, making it suitable for in vitro assays requiring polar solvents .

- This compound’s unsubstituted C4 position allows for versatile functionalization, a feature exploited in anticancer metabolite design .

Physicochemical Properties :

- Melting points vary significantly; for example, 7-(Benzyloxy)-6-methoxyisochroman-3-one melts at 129–130°C , while this compound’s solubility is solvent-dependent (e.g., 30:70 EtOAc/hexane for chromatography) .

Biological Activity

6-Methoxyisochroman-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a methoxy group at the 6-position of the isochroman ring, which is known to influence its biological properties. The compound lacks a para-substituted phenyl group, distinguishing it from other related compounds such as flavonoids.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H10O3 | Methoxy group at 6-position |

| 6,7-Dimethoxyisochroman-3-one | C18H18O5 | Contains additional methoxy groups |

| 7-Methoxyflavone | C16H12O5 | Flavonoid structure |

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity. In studies, it has shown effectiveness against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli . However, further investigations are necessary to evaluate its efficacy against a broader spectrum of bacteria and to optimize its potency.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. One study observed that this compound reduced the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory conditions, although more research is needed to elucidate the underlying mechanisms.

Enzyme Inhibition

Recent studies have highlighted the potential of isochroman derivatives, including this compound, as inhibitors of cytochrome P450 enzymes. These enzymes are involved in drug metabolism and biosynthesis of steroid hormones, making their inhibition relevant for pharmacological applications .

Case Study 1: Antibacterial Evaluation

A study investigating the antibacterial properties of various isochroman derivatives found that this compound exhibited significant inhibitory effects against E. coli with an IC50 value indicating moderate activity . Further research focused on structural modifications to enhance its antibacterial efficacy.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound decreased levels of pro-inflammatory cytokines in macrophage cultures. This suggests that the compound may modulate immune responses and could be beneficial in conditions characterized by chronic inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.